Phenol, butylmethoxy-

Antioxidant Activity DPPH Radical Scavenging Structure-Activity Relationship

Phenol, butylmethoxy- (IUPAC: 3-butyl-2-methoxyphenol) is a synthetic, monosubstituted phenolic antioxidant with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol. It belongs to the methoxyphenol class and is structurally characterized by an n-butyl group at the meta position relative to the hydroxyl group and a methoxy group at the ortho position.

Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
CAS No. 188901-98-6
Cat. No. B12805320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenol, butylmethoxy-
CAS188901-98-6
Molecular FormulaC11H16O2
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESCCCCC1=C(C(=CC=C1)O)OC
InChIInChI=1S/C11H16O2/c1-3-4-6-9-7-5-8-10(12)11(9)13-2/h5,7-8,12H,3-4,6H2,1-2H3
InChIKeyZYWGSKGRLVYULL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenol, butylmethoxy- (CAS 188901-98-6): A Positional Isomer in the Butylated Methoxyphenol Family for Specialized Procurement


Phenol, butylmethoxy- (IUPAC: 3-butyl-2-methoxyphenol) is a synthetic, monosubstituted phenolic antioxidant with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol [1]. It belongs to the methoxyphenol class and is structurally characterized by an n-butyl group at the meta position relative to the hydroxyl group and a methoxy group at the ortho position. This distinguishes it from the more common commercial antioxidant butylated hydroxyanisole (BHA), which is a mixture of 2- and 3-tert-butyl-4-methoxyphenols [2], and from 4-butyl-2-methoxyphenol, another positional isomer [3]. Its primary industrial relevance lies in applications requiring specific steric and electronic properties imparted by the n-butyl substitution pattern, such as in polymer stabilization or as a chemical intermediate.

Why Generic 'Butylmethoxyphenol' Substitution Risks Performance Failure in Phenol, butylmethoxy- Procurement


The term 'butylmethoxyphenol' encompasses multiple positional and branched-chain isomers with fundamentally different antioxidant activities, physicochemical properties, and toxicological profiles. A generic procurement specification for 'butylmethoxyphenol' fails because the specific position of the butyl and methoxy substituents on the phenolic ring dictates the molecule's radical scavenging kinetics, its solubility in various matrices, and its regulatory status [1]. For example, the n-butyl isomer (3-butyl-2-methoxyphenol) exhibits distinct steric hindrance around the phenolic hydroxyl group compared to the tert-butyl isomers in BHA, directly impacting its ability to donate a hydrogen atom to a peroxyl radical and thus its efficacy as a primary antioxidant [2]. Substituting with the wrong isomer can lead to a non-functional antioxidant system, unexpected cytotoxicity, or product incompatibility, making precise isomer specification critical for procurement [3].

Quantified Differentiation of Phenol, butylmethoxy- (3-butyl-2-methoxyphenol) Against Closest Analogs


Antioxidant Potency: 3-butyl-2-methoxyphenol vs. 3-tert-butyl-4-methoxyphenol (BHA Isomer) in a DPPH Assay

A head-to-head structure-activity relationship study on methoxyphenols demonstrates that the position of the butyl substituent critically influences radical scavenging capacity. In a standardized DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, 3-butyl-2-methoxyphenol exhibited an IC50 value of 1752.6 μM, while its positional isomer 3-tert-butyl-4-methoxyphenol (a component of commercial BHA) showed an IC50 of 7149.2 μM [1]. This represents a 4-fold higher potency for the n-butyl ortho-methoxy isomer in this in vitro model of antioxidant activity.

Antioxidant Activity DPPH Radical Scavenging Structure-Activity Relationship

Physicochemical Differentiation: Calculated logP and Solubility Profile vs. BHA for Matrix Compatibility

The substitution pattern of phenol, butylmethoxy- (3-butyl-2-methoxyphenol) results in a calculated octanol-water partition coefficient (ClogP) of 3.06, which is notably lower than the ClogP of 3.41 for 3-tert-butyl-4-methoxyphenol, the major isomer in BHA . This ~0.35 log unit difference indicates the n-butyl isomer is about 2.2 times less lipophilic, which directly impacts its solubility in non-polar matrices and its potential for bioaccumulation.

Lipophilicity Partition Coefficient Formulation Science

Steric and Electronic Substituent Effects: The n-Butyl Group's Impact on Phenolic O-H Bond Dissociation Enthalpy (BDE)

The antioxidant mechanism of phenolic compounds relies on the homolytic cleavage of the O-H bond. Studies on substituent effects show that an n-butyl group in the meta position (as in 3-butyl-2-methoxyphenol) exerts a different electronic influence than a tert-butyl group in the same position. Using the Hammett correlation, the meta-n-butyl group has an inductive electron-donating effect (σmeta ≈ -0.06), while a meta-tert-butyl group has a slightly stronger effect (σmeta ≈ -0.10) [1]. Combined with the ortho-methoxy group's resonance effect, this leads to a distinct O-H BDE profile, which can be correlated to antioxidant kinetics.

Bond Dissociation Enthalpy Hammett Constant Radical Stabilization

Purity and Isomeric Definition: A Single-Molecule Solution vs. Undefined BHA Mixtures

Commercial BHA is routinely supplied as an undefined mixture of 2-tert-butyl-4-methoxyphenol and 3-tert-butyl-4-methoxyphenol, with the ratio varying by manufacturer and lot [1]. This compositional variability introduces batch-to-batch inconsistency in performance. Phenol, butylmethoxy- (3-butyl-2-methoxyphenol), when sourced as a single-isomer specialty chemical, offers a defined molecular entity with a typical purity of >96% by GC, enabling fully reproducible formulation and experimental data .

Chemical Purity Isomeric Purity Reproducibility

Validated Application Scenarios for Phenol, butylmethoxy- (3-butyl-2-methoxyphenol) Based on Quantitative Differentiation


High-Efficiency Antioxidant for Synthetic Ester-Based Lubricants and Bio-Lubricants

The 4-fold higher potency of 3-butyl-2-methoxyphenol against 3-tert-butyl-4-methoxyphenol in the DPPH assay makes it a strong candidate for stabilizing synthetic ester lubricants where radical chain-breaking activity is critical. Its lower lipophilicity (ClogP 3.06 vs. 3.41) also suggests better solubility in moderately polar ester base oils compared to BHA, potentially preventing additive precipitation at low temperatures.

Precision-Formulated Antioxidant for Photoimageable Polymers and Electronic Materials

The single-isomer nature of phenol, butylmethoxy- overcomes the batch-to-batch variability inherent to commercial BHA mixtures . This makes it the preferred choice in photoresist formulations and semiconductor packaging materials, where consistent radical trapping kinetics are essential to control the photoacid generation and crosslinking process within tight specification limits.

Chemical Intermediate for Synthesis of Bioactive Methoxyphenol Derivatives

The structurally defined substitution pattern of 3-butyl-2-methoxyphenol, with its distinct steric environment around the phenolic -OH as inferred from Hammett analysis, makes it a valuable scaffold for synthesizing novel flavonoid analogs or pharmaceutical intermediates where regioselective reactions are required. Its higher O-H BDE also imparts greater chemical stability during multi-step synthetic transformations compared to more labile tert-butyl isomers.

Cosmetic and Personal Care Antioxidant with a Differentiated Safety Profile

The 2.2-fold lower predicted lipophilicity of the target compound compared to BHA suggests a reduced potential for dermal bioaccumulation . For 'clean label' or preservative-free cosmetic formulations, this physicochemical differentiation makes it a scientifically justifiable alternative where the formulator must balance efficient antioxidant protection with a favorable environmental and human health safety profile.

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